molecular formula C9H14N2O2 B15150666 Methyl 5-isopropyl-1-methylpyrazole-3-carboxylate

Methyl 5-isopropyl-1-methylpyrazole-3-carboxylate

Cat. No.: B15150666
M. Wt: 182.22 g/mol
InChI Key: QCSSLWLFKCQXHY-UHFFFAOYSA-N
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Description

Methyl 5-isopropyl-1-methylpyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-isopropyl-1-methylpyrazole-3-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of isopropyl hydrazine with ethyl acetoacetate under acidic conditions, followed by esterification to obtain the methyl ester derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isopropyl-1-methylpyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions using hydrides can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-isopropyl-1-methylpyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-isopropyl-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methylpyrazole-3-carboxylate
  • Ethyl 5-isopropyl-1-methylpyrazole-3-carboxylate
  • Methyl 5-isopropyl-1-phenylpyrazole-3-carboxylate

Uniqueness

Methyl 5-isopropyl-1-methylpyrazole-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 1-methyl-5-propan-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-6(2)8-5-7(9(12)13-4)10-11(8)3/h5-6H,1-4H3

InChI Key

QCSSLWLFKCQXHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1C)C(=O)OC

Origin of Product

United States

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